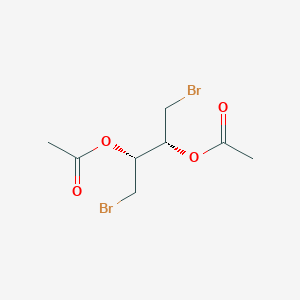
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- is an organic compound with the molecular formula C8H12Br2O4. It is a stereoisomer with two chiral centers, making it optically active. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- typically involves the bromination of (2R,3R)-2,3-butanediol followed by acetylation. The reaction conditions for bromination often include the use of bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The acetylation step involves reacting the dibromide with acetic anhydride (Ac2O) in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production methods for 2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to (2R,3R)-2,3-butanediol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products
Substitution: (2R,3R)-1,4-Dihydroxy-2,3-diacetoxybutane.
Reduction: (2R,3R)-2,3-Butanediol.
Hydrolysis: (2R,3R)-1,4-Dibromo-2,3-butanediol.
科学的研究の応用
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
作用機序
The mechanism of action of 2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the compound to form new bonds with nucleophiles. The acetoxy groups can be hydrolyzed, releasing acetic acid and forming diols. These reactions are facilitated by the compound’s stereochemistry, which influences its reactivity and interaction with other molecules .
類似化合物との比較
Similar Compounds
(2R,3R)-2,3-Dibromobutane: Similar in structure but lacks the acetoxy groups.
(2R,3R)-2,3-Butanediol: The reduced form of 2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)-.
(2R,3R)-1,4-Dibromo-2,3-butanediol: Similar but with hydroxyl groups instead of acetoxy groups.
Uniqueness
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- is unique due to its combination of bromine and acetoxy functional groups, which provide distinct reactivity patterns. Its stereochemistry also makes it valuable in the synthesis of chiral compounds and in studies of stereoselective reactions .
特性
CAS番号 |
128730-80-3 |
|---|---|
分子式 |
C8H12Br2O4 |
分子量 |
331.99 g/mol |
IUPAC名 |
[(2R,3R)-3-acetyloxy-1,4-dibromobutan-2-yl] acetate |
InChI |
InChI=1S/C8H12Br2O4/c1-5(11)13-7(3-9)8(4-10)14-6(2)12/h7-8H,3-4H2,1-2H3/t7-,8-/m0/s1 |
InChIキー |
DANAEPFRHWNMKW-YUMQZZPRSA-N |
SMILES |
CC(=O)OC(CBr)C(CBr)OC(=O)C |
異性体SMILES |
CC(=O)O[C@@H](CBr)[C@H](CBr)OC(=O)C |
正規SMILES |
CC(=O)OC(CBr)C(CBr)OC(=O)C |
同義語 |
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















